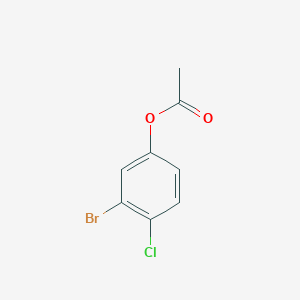

1-Acetoxy-3-bromo-4-chlorobenzene

Description

Significance of Highly Functionalized Arenes as Synthetic Intermediates and Building Blocks

Highly functionalized arenes, such as 1-Acetoxy-3-bromo-4-chlorobenzene, are invaluable as synthetic intermediates. ucalgary.ca They serve as versatile platforms for the construction of more complex molecular architectures. The substituents on the aromatic ring can be manipulated or used as handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and further electrophilic aromatic substitutions. This modularity allows chemists to build up molecular complexity in a controlled and efficient manner, which is crucial in the multi-step synthesis of intricate target molecules.

The strategic placement of different functional groups on a benzene (B151609) ring can influence the reactivity of specific positions, enabling site-selective modifications. nih.govbohrium.comescholarship.orgacs.org This level of control is essential for creating compounds with specific biological activities or material properties. For instance, in drug discovery, the ability to systematically modify different parts of a molecule is key to optimizing its efficacy and safety profile.

Overview of Strategic Importance of Halogenated and Acetoxylated Benzene Scaffolds

Halogenated and acetoxylated benzene scaffolds are of particular strategic importance in organic synthesis. Halogen atoms (F, Cl, Br, I) are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govnih.gov The differential reactivity of various halogens (I > Br > Cl) can be exploited for sequential, site-selective functionalization of polyhalogenated arenes. nih.gov

The acetoxy group, on the other hand, can serve multiple purposes. It can act as a protecting group for a phenol (B47542), which can be deprotected under mild conditions to reveal the hydroxyl group for further reactions. The acetoxy group also influences the electronic properties of the benzene ring, directing incoming electrophiles to specific positions. Furthermore, the ester functionality itself can be a site for chemical modification.

Historical Context of Synthetic Methodologies for Multi-substituted Aromatics

The synthesis of multi-substituted aromatic compounds has a rich history, with electrophilic aromatic substitution (EAS) being one of the oldest and most fundamental reactions. rsc.orgsolubilityofthings.com The first observations of reactions that we now classify as EAS date back to the 19th century. rsc.org Early work by chemists like Henry Armstrong laid the conceptual groundwork for understanding how substituents on a benzene ring direct the position of further substitution. ic.ac.uk

Over the decades, the synthetic chemist's toolbox for creating polysubstituted benzenes has expanded dramatically. The development of Friedel-Crafts alkylation and acylation, nitration, halogenation, and sulfonation provided the initial means to introduce a variety of functional groups onto an aromatic ring. solubilityofthings.com The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the field, offering highly efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. These modern techniques, often used in conjunction with classical EAS reactions, provide access to an almost limitless array of complex aromatic structures.

Properties of this compound

While detailed experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and data for similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 933585-10-5 | guidechem.com |

| Molecular Formula | C₈H₆BrClO₂ | bohrium.com |

| Molecular Weight | 249.49 g/mol | bohrium.com |

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the acetylation of 3-bromo-4-chlorophenol (B78916). This precursor is commercially available.

The reaction would typically proceed by treating 3-bromo-4-chlorophenol with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride or acetic acid byproduct.

Table 2: Potential Reagents for the Synthesis of this compound

| Precursor | Reagent | Product |

| 3-Bromo-4-chlorophenol | Acetyl chloride | This compound |

| 3-Bromo-4-chlorophenol | Acetic anhydride | This compound |

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns determined by the substitution pattern. A singlet in the aliphatic region would correspond to the methyl protons of the acetoxy group.

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester and the six aromatic carbons, with their chemical shifts influenced by the attached substituents.

IR Spectroscopy: The infrared spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the region of 1770-1750 cm⁻¹. Absorptions corresponding to C-O stretching and aromatic C-H and C=C bonds would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Structure

2D Structure

3D Structure

Properties

CAS No. |

933585-10-5 |

|---|---|

Molecular Formula |

C8H6BrClO2 |

Molecular Weight |

249.49 g/mol |

IUPAC Name |

(3-bromo-4-chlorophenyl) acetate |

InChI |

InChI=1S/C8H6BrClO2/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3 |

InChI Key |

VMVBCMAJKOGSAV-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=C(C=C1)Cl)Br |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)Cl)Br |

Other CAS No. |

933585-10-5 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetoxy 3 Bromo 4 Chlorobenzene and Analogous Structures

Direct Functionalization Approaches

Direct functionalization of an existing benzene (B151609) core represents a primary strategy for the synthesis of 1-acetoxy-3-bromo-4-chlorobenzene and its analogs. This approach involves the sequential introduction of functional groups onto the aromatic ring, with each step's success being heavily dependent on the directing effects and reactivity modulation imparted by the substituents already present.

Nucleophilic Aromatic Substitution (SNAr) Pathways

An alternative to electrophilic substitution is nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is particularly effective for synthesizing highly substituted aromatic compounds when the ring is rendered electron-deficient. wikipedia.orgchemistrysteps.com

Activation by Electron-Withdrawing Groups and Leaving Group Effects

For an SₙAr reaction to proceed, the aromatic ring must be "activated" towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs).

Activation: EWGs, such as nitro (–NO₂), cyano (–CN), or acyl (–COR) groups, decrease the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by a nucleophile. wikipedia.orgchemistrysteps.com For this activation to be effective, the EWG must be positioned ortho or para to the leaving group. chemistrysteps.combyjus.com This positioning allows the negative charge of the intermediate to be stabilized through resonance delocalization onto the EWG. chemistrysteps.combyjus.com A meta-positioned EWG offers no such resonance stabilization and has almost no activating effect. youtube.com

Leaving Group Effects: The nature of the leaving group also significantly influences the reaction rate. In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized intermediate (the Meisenheimer complex). wikipedia.orgyoutube.com The subsequent loss of the leaving group is a faster process. wikipedia.org Consequently, the leaving group ability follows an unusual trend, where more electronegative halogens are better leaving groups. This is because their strong inductive effect makes the carbon atom they are attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

The typical reactivity order for halogen leaving groups in SₙAr reactions is: F > Cl ≈ Br > I wikipedia.orgnih.gov

This is the reverse of the trend seen in aliphatic Sₙ2 reactions, where iodide is the best leaving group. purechemistry.org

| Leaving Group | Relative Reactivity in SₙAr | Primary Reason |

|---|---|---|

| F | Highest | Strong inductive electron withdrawal, activating the ring for nucleophilic attack. |

| Cl | Intermediate | Moderate inductive effect. |

| Br | Intermediate | Similar reactivity to Chlorine. |

| I | Lowest | Weakest inductive effect among halogens. |

Mechanisms of SₙAr Reactions (Addition-Elimination, Elimination-Addition/Benzyne)

Nucleophilic aromatic substitution can proceed through two primary mechanisms:

Addition-Elimination Mechanism: This is the classic SₙAr pathway, occurring on aromatic rings activated by EWGs. wikipedia.orgchemistrysteps.com

Step 1 (Addition): The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com This step is typically slow and rate-determining. youtube.com

Step 2 (Elimination): The aromaticity is restored as the leaving group departs, taking its bonding electrons with it. This step is generally fast. wikipedia.orgyoutube.com

Elimination-Addition (Benzyne) Mechanism: This mechanism operates under different conditions, typically involving an unactivated aryl halide and a very strong base (like NaNH₂). byjus.comstackexchange.com It does not require an EWG on the ring. chemistrysteps.comyoutube.com

Step 1 (Elimination): The strong base abstracts a proton from the position ortho to the leaving group. The resulting anion then expels the leaving group, forming a highly reactive, strained intermediate called benzyne, which contains a formal triple bond within the benzene ring. youtube.comdalalinstitute.com

Step 2 (Addition): The nucleophile then attacks one of the two carbons of the benzyne triple bond, followed by protonation (from the solvent or conjugate acid of the base) to yield the final product. byjus.com If the ring is unsymmetrically substituted, this can lead to a mixture of regioisomers. byjus.com

Conversion of Precursor Phenols via Halogenation and Acetoxylation

A plausible synthetic route to this compound involves starting from a phenol (B47542) precursor. Phenols are highly activated aromatic compounds, making them amenable to electrophilic substitution. chemistrysteps.com

A hypothetical pathway could be:

Starting Material: 4-chlorophenol. The hydroxyl group is a strong ortho, para-director.

Halogenation: Bromination of 4-chlorophenol. Due to the strong activating effect of the hydroxyl group, this reaction would likely proceed readily. The incoming bromine electrophile would be directed to the positions ortho to the hydroxyl group. This would result in the formation of 2-bromo-4-chlorophenol and potentially some di-bromo products. To achieve the desired 3-bromo substitution pattern relative to the final acetoxy group, the starting material would need to be 2-bromo-4-chlorophenol. If starting from 4-chlorophenol, bromination would yield 2-bromo-4-chlorophenol.

Acetoxylation: The final step is the conversion of the phenolic hydroxyl group to an acetate (B1210297) ester. This is a standard esterification reaction, which can be accomplished by treating the substituted phenol (e.g., 3-bromo-4-chlorophenol) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270).

This sequence transforms the highly activating –OH group into a less activating –OAc group while installing the desired halogen substituents.

Convergent Synthesis Approaches

Cross-Coupling Reactions as Key Methodologies

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium and copper, are among the most versatile and widely used methods in modern organic synthesis. researchgate.net These reactions allow for the precise and efficient construction of complex molecular architectures from readily available starting materials. For substrates such as this compound, the differential reactivity of the bromine and chlorine atoms can be exploited to achieve selective functionalization.

Palladium-catalyzed cross-coupling reactions have become indispensable in synthetic organic chemistry due to their broad substrate scope, high functional group tolerance, and predictable stereochemistry. researchgate.netrsc.org These reactions typically involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. youtube.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond. nih.govlibretexts.org This reaction is widely favored due to the stability, low toxicity, and commercial availability of the organoboron reagents. nih.govlibretexts.org

In the context of a dihalogenated compound like this compound, the Suzuki-Miyaura reaction can be performed regioselectively. The carbon-bromine bond is generally more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. nih.gov This difference in reactivity allows for the selective coupling at the bromine-substituted position.

For instance, the reaction of a 2-bromo-4-chlorophenyl derivative with various phenylboronic acids in the presence of a palladium catalyst would be expected to yield the corresponding 2-aryl-4-chlorophenyl product. nih.gov The choice of palladium catalyst and ligands can influence the efficiency and selectivity of the coupling. Common catalysts include palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands that stabilize the active palladium species. youtube.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 81 |

| 2-bromo-4-chlorophenyl-2-bromobutanoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75 |

This table is generated based on data for analogous structures and general principles of Suzuki-Miyaura reactions.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.org

For a substrate like this compound, the Heck reaction would typically occur at the more reactive C-Br bond. The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the palladium catalyst. libretexts.org

The choice of catalyst, base, and solvent is crucial for the success of the Heck reaction. Palladium acetate (Pd(OAc)₂) and phosphine ligands are commonly employed. wikipedia.orglibretexts.org The reaction's stereoselectivity generally favors the formation of the trans isomer due to steric considerations in the transition state. youtube.com Intramolecular Heck reactions are particularly efficient for constructing cyclic systems. princeton.edu

Table 2: Typical Reagents in Heck Coupling Reactions

| Component | Examples |

|---|---|

| Aryl Halide | This compound, Iodobenzene, Aryl triflates |

| Alkene | Styrene, Acrylates, Ethylene |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, BINAP, PHOX |

| Base | Et₃N, K₂CO₃, NaOAc |

This table provides a general overview of components used in Heck reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. organic-chemistry.orgrug.nl This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. rug.nl

In the case of this compound, selective amination at the C-Br bond can be achieved. The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos). nih.gov A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is also required to deprotonate the amine and facilitate the catalytic cycle. organic-chemistry.org

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form an amido complex, and reductive elimination to yield the arylamine product. rug.nl The choice of ligand is critical for the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. nih.gov

Table 3: Common Ligands and Bases in Buchwald-Hartwig Amination

| Ligand | Base |

|---|---|

| XPhos | NaOtBu |

| SPhos | K₃PO₄ |

| RuPhos | Cs₂CO₃ |

| DavePhos | t-BuOLi |

This table showcases a selection of ligands and bases frequently used in this amination reaction.

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. While highly effective for the formation of carbon-carbon bonds, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications. libretexts.org The stereoselectivity of the Stille coupling can be influenced by the choice of catalyst and reaction conditions. nih.gov

Other organometallic approaches for the functionalization of aryl halides include the Negishi coupling (organozinc reagents), Hiyama coupling (organosilicon reagents), and Kumada coupling (Grignard reagents). Each of these methods offers distinct advantages in terms of reactivity and substrate scope.

Copper-mediated coupling reactions, particularly the Ullmann condensation, represent some of the earliest examples of transition metal-catalyzed cross-coupling. wikipedia.orgorganic-chemistry.org These reactions are used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgacs.org

The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize catalytic amounts of copper, often in the presence of ligands, which allows for milder reaction conditions and a broader substrate scope. wikipedia.orgacs.org

For a substrate like this compound, a copper-catalyzed Ullmann-type reaction could be employed to introduce an alkoxy, aryloxy, or amino group at one of the halogenated positions. The choice of solvent can significantly influence the nature of the active copper species and the reaction mechanism. rsc.org For instance, the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base would yield a diaryl ether. researchgate.net

Table 4: Comparison of Traditional and Modern Ullmann Reactions

| Feature | Traditional Ullmann Reaction | Modern Ullmann-Type Reaction |

|---|---|---|

| Copper | Stoichiometric amounts of copper powder or salts | Catalytic amounts of copper salts (e.g., CuI) |

| Temperature | High temperatures (often >200 °C) | Milder temperatures, sometimes room temperature |

| Ligands | Generally not used | Often requires chelating ligands (e.g., diamines, amino acids) |

| Solvents | High-boiling polar solvents (e.g., DMF, nitrobenzene) | A wider variety of solvents can be used |

This table provides a comparative overview of the evolution of Ullmann coupling reactions.

Copper-Mediated Coupling Reactions

Arylation Reactions

The presence of two different halogen atoms on the benzene ring of this compound opens the door for selective arylation reactions, most notably palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of these selective transformations. In palladium-catalyzed couplings such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for the selective introduction of an aryl group at the bromine-substituted position while leaving the chlorine atom intact for potential subsequent reactions.

For instance, in a Suzuki-Miyaura coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield 3-aryl-4-chloro-1-acetoxybenzene derivatives. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand (e.g., phosphines, N-heterocyclic carbenes) can influence the efficiency and selectivity of the reaction.

Comparison of Catalytic Selectivity with Palladium

The selectivity of palladium catalysts in the arylation of dihaloarenes like this compound is a critical aspect of their synthetic utility. The choice of the palladium source and, more importantly, the ancillary ligands, dictates the catalyst's ability to discriminate between the C-Br and C-Cl bonds.

Generally, electron-rich and sterically hindered phosphine ligands, such as tricyclohexylphosphine (PCy₃) or bulky biarylphosphines, enhance the rate of oxidative addition of the palladium(0) species to the C-Br bond, further promoting selectivity. The following table provides a comparative overview of how different palladium systems can influence selectivity in cross-coupling reactions of bromo-chloro aromatic compounds.

| Catalyst System | Ligand | Substrate Type | Selectivity (Br vs. Cl) | Reaction Type |

| Pd(OAc)₂ / SPhos | SPhos | Bromo-chloroarenes | High for C-Br arylation | Suzuki |

| Pd₂(dba)₃ / XPhos | XPhos | Bromo-chloroanilines | High for C-Br amination | Buchwald-Hartwig |

| Pd(PPh₃)₄ | PPh₃ | Dihaloarenes | Moderate to high for C-Br | Suzuki, Stille |

This table is a generalized representation based on established principles of palladium catalysis.

Strategic Use of Differential Reactivity of Halogens (Br vs. Cl) in Stepwise Couplings

The marked difference in reactivity between the C-Br and C-Cl bonds allows for the strategic, stepwise functionalization of the aromatic ring. A common synthetic strategy involves a first palladium-catalyzed cross-coupling reaction at the more reactive C-Br bond. The resulting monochlorinated biaryl product can then be subjected to a second, typically more forcing, cross-coupling reaction at the C-Cl bond. This stepwise approach enables the synthesis of unsymmetrical tri-substituted benzene derivatives with a high degree of control.

This strategy is invaluable for the construction of complex molecular architectures, as it allows for the introduction of two different substituents at specific positions on the aromatic core. The initial, milder reaction conditions target the C-Br bond, and subsequently, a more active catalyst system or higher reaction temperatures can be employed to activate the less reactive C-Cl bond for the second coupling.

Functional Group Interconversions and Derivatization from Precursors

Beyond the direct synthesis and arylation of this compound, its structure allows for various functional group interconversions and derivatizations.

Hydrolysis of Acetate to Phenol and Subsequent Functionalization

The acetate group in this compound can be readily hydrolyzed back to the corresponding phenol, 3-bromo-4-chlorophenol (B78916). This deprotection is typically achieved under basic conditions (e.g., with sodium hydroxide or potassium carbonate in methanol/water) or acidic conditions (e.g., with hydrochloric acid).

The resulting 3-bromo-4-chlorophenol is a versatile intermediate for further functionalization. The phenolic hydroxyl group can be converted into a variety of other functional groups. For example, it can be O-alkylated to form ethers or converted to a triflate (OTf), which is an excellent leaving group for further cross-coupling reactions.

Modification of Halogen Substituents (e.g., Finkelstein reaction)

While the differential reactivity of bromine and chlorine is often exploited, there are instances where modification of the halogen substituents themselves is desirable. The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aryl halides, often referred to as the "aromatic Finkelstein reaction". This transformation typically involves the conversion of an aryl bromide or chloride to an aryl iodide.

For a substrate like this compound, a copper-catalyzed Finkelstein reaction could potentially be employed to convert the C-Br bond to a C-I bond. organic-chemistry.orgwikipedia.org This would typically involve reacting the substrate with sodium iodide in the presence of a copper(I) catalyst and a suitable ligand. The resulting 1-acetoxy-3-iodo-4-chlorobenzene would be even more reactive in subsequent palladium-catalyzed cross-coupling reactions. The exchange of the chlorine atom is significantly more challenging under these conditions. Halogen exchange reactions on aryl halides are generally less facile than on their alkyl counterparts and require specific catalytic systems. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Aromatic Systems

NMR spectroscopy is an indispensable tool for the structural analysis of complex aromatic compounds like 1-Acetoxy-3-bromo-4-chlorobenzene. The substitution pattern on the benzene (B151609) ring, featuring an acetoxy group, a bromine atom, and a chlorine atom, creates a unique electronic environment that is precisely mapped by various NMR techniques.

High-Resolution 1D NMR (¹H, ¹³C) for Aromatic Ring Proton and Carbon Assignments

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for structural elucidation.

¹H NMR: The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and a singlet for the methyl protons of the acetoxy group. The electron-withdrawing nature of the halogens and the acetoxy group shifts the aromatic proton signals downfield. The proton at C2, positioned between the acetoxy and bromo groups, would likely appear as a doublet. The proton at C6, adjacent to the chlorine, and the proton at C5, between the bromine and chlorine, would form an AB quartet or two doublets of doublets, depending on the coupling constants. The methyl protons of the acetoxy group (-OCOCH₃) would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum will display eight distinct signals: six for the aromatic carbons and two for the acetoxy group (one for the carbonyl carbon and one for the methyl carbon). The carbon atoms directly bonded to the electronegative oxygen, bromine, and chlorine atoms (C1, C3, and C4) will be significantly deshielded and appear at lower fields. The carbonyl carbon of the acetate (B1210297) group is expected to have the most downfield shift, typically above 160 ppm.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H2 | ~7.3-7.5 (d) | - | Adjacent to acetoxy and bromo groups. |

| H5 | ~7.1-7.3 (dd) | - | Ortho to bromine, meta to chlorine. |

| H6 | ~7.5-7.7 (d) | - | Ortho to chlorine. |

| -OCOCH₃ | ~2.3 (s) | ~21 | Acetyl methyl group. |

| C1 | - | ~148-152 | Carbon bearing the acetoxy group. |

| C2 | - | ~115-120 | |

| C3 | - | ~120-125 | Carbon bearing the bromine atom. |

| C4 | - | ~130-135 | Carbon bearing the chlorine atom. |

| C5 | - | ~128-132 | |

| C6 | - | ~125-130 | |

| -C =O | - | ~168-170 | Carbonyl carbon of the acetoxy group. |

| -OC OCH₃ | - | ~21 | Methyl carbon of the acetoxy group. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the substitution pattern. youtube.comspringernature.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the proton at C5 and the proton at C6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. springernature.com This allows for the definitive assignment of the signals for the C2-H2, C5-H5, and C6-H6 pairs in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would include:

The methyl protons of the acetoxy group to the carbonyl carbon and to C1 of the aromatic ring.

The aromatic proton H2 to carbons C1, C3, and C4.

The aromatic proton H6 to carbons C1, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A key expected NOE would be between the acetoxy methyl protons and the aromatic proton at the C2 position, confirming the orientation of the acetoxy group.

Analysis of Chemical Shifts and Coupling Constants in Halogenated Acetoxybenzenes

The electronic effects of the substituents heavily influence the chemical shifts. The acetoxy group is electron-donating through resonance but electron-withdrawing inductively. The halogens (Br and Cl) are strongly electron-withdrawing via induction. This interplay dictates the precise chemical shifts of the aromatic protons and carbons.

The coupling constants (J-values) between the aromatic protons provide clear evidence of their relative positions.

Ortho coupling (³JHH): Expected between H5 and H6, with a typical value of 7-9 Hz.

Meta coupling (⁴JHH): A smaller coupling (2-3 Hz) would be expected between H2 and H6.

Para coupling (⁵JHH): Not present in this substitution pattern.

Analysis of these coupling patterns, as seen in related compounds like m-bromochlorobenzene and p-bromochlorobenzene, is fundamental to confirming the 1,3,4-substitution pattern. chemicalbook.comchemicalbook.com

Application of Computational NMR Prediction for Structural Confirmation

Computational chemistry, particularly using Density Functional Theory (DFT), has become a standard method for predicting NMR spectra. numberanalytics.com By calculating the magnetic shielding tensors for a proposed structure, a theoretical NMR spectrum can be generated. numberanalytics.comnih.gov This predicted spectrum is then compared to the experimental data. A strong correlation between the calculated and observed chemical shifts and coupling constants provides powerful confirmation of the proposed molecular structure. acs.orgresearchgate.net This approach is especially valuable for resolving ambiguities in complex, polysubstituted aromatic systems. bohrium.com

Mass Spectrometry for Fragmentation Pattern Analysis and Purity Assessment

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to study its fragmentation pathways upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent molecular ion, often to within a few parts per million. For this compound (C₈H₆BrClO₂), the exact mass can be calculated and compared to the experimental value, confirming the elemental composition.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the presence of both bromine and chlorine. miamioh.edu

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.

This results in a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4), which serves as a clear indicator of a molecule containing one bromine and one chlorine atom. docbrown.info

The primary fragmentation pathway typically involves the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion to form the radical cation of 3-bromo-4-chlorophenol (B78916). Further fragmentation can involve the loss of CO or the halogen atoms.

Interactive Table 2: Expected HRMS Fragmentation for this compound

| m/z (Fragment Ion) | Formula of Fragment | Proposed Loss from Parent Ion | Notes |

| 249.9290 | [C₈H₆⁷⁹Br³⁵ClO₂]⁺ | - | Molecular Ion (M⁺) |

| 207.8980 | [C₆H₄⁷⁹Br³⁵ClO]⁺ | CH₂CO | Loss of ketene. This is a very common fragmentation for phenyl acetates. |

| 179.8929 | [C₅H₄⁷⁹Br³⁵Cl]⁺ | CH₂CO, CO | Subsequent loss of carbon monoxide. |

| 128.9399 | [C₆H₄³⁵ClO]⁺ | Br | Loss of a bromine radical. |

| 111.9896 | [C₆H₄Br]⁺ | Cl, CO | Loss of chlorine and carbon monoxide. |

Fragmentation Pathways in Halogenated Aromatic Acetates

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization. For halogenated aromatic acetates such as this compound, the fragmentation is influenced by the presence of the acetoxy group and the two halogen atoms.

The primary fragmentation of aromatic acetates typically involves the loss of the acetyl group as a ketene molecule (CH₂=C=O) or an acetyl radical (CH₃CO•). In the case of this compound, a significant initial fragmentation would be the cleavage of the ester bond.

The presence of bromine and chlorine, both of which have major isotopes (⁷⁹Br and ⁸¹Br; ³⁵Cl and ³⁷Cl), results in a characteristic isotopic pattern in the mass spectrum. youtube.com The molecular ion peak would appear as a cluster of peaks (M, M+2, M+4), reflecting the different combinations of these isotopes. This isotopic signature is a key identifier for compounds containing both bromine and chlorine. miamioh.edu

Subsequent fragmentation events would likely involve the loss of the halogen atoms. The fragmentation of the aromatic ring itself would lead to a variety of smaller, charged fragments. Aromatic compounds are generally stable, which can result in a prominent molecular ion peak. libretexts.org

Table 1: Postulated Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Description |

| [C₈H₆BrClO₂]⁺• | Molecular Ion |

| [C₆H₄BrClO]⁺• | Loss of ketene (CH₂=C=O) |

| [C₈H₆ClO₂]⁺• | Loss of Bromine radical (Br•) |

| [C₈H₆BrO₂]⁺• | Loss of Chlorine radical (Cl•) |

| [C₆H₄BrCl]⁺• | Loss of Acetoxy radical (CH₃COO•) |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While specific X-ray crystallographic data for derivatives of this compound are not widely reported, the principles of solid-state chemistry and structural analysis of related compounds allow for a detailed prediction of their crystalline architecture.

Conformational Analysis and Molecular Packing

The conformation of derivatives of this compound in the solid state would be primarily dictated by the need to achieve the most stable packing arrangement. The orientation of the acetoxy group relative to the benzene ring will be a key conformational feature. rsc.org The planarity of the benzene ring will be maintained, with the substituents lying in or slightly out of the plane.

Molecular packing in the crystal lattice will be driven by a combination of van der Waals forces, dipole-dipole interactions, and more specific interactions like halogen bonding. The shape of the molecule and the distribution of electrostatic potential will guide the formation of a closely packed structure. The study of substituted cyclohexanes shows that substituents prefer equatorial positions to minimize steric strain, a principle that, while not directly applicable to a planar benzene ring, highlights the importance of minimizing steric hindrance in molecular packing. libretexts.org

Intra- and Intermolecular Interactions, Including Halogen Bonding

In the crystalline state, derivatives of this compound would be expected to exhibit a range of non-covalent interactions that determine their supramolecular assembly.

Halogen Bonding: A significant interaction would be halogen bonding, a directional interaction between a halogen atom (Lewis acid) and a Lewis base. acs.org In this case, the bromine and chlorine atoms can act as halogen bond donors, interacting with the carbonyl oxygen of the acetoxy group of a neighboring molecule (C-Br···O and C-Cl···O). acs.org These interactions are known to play a crucial role in crystal engineering. nih.gov The strength of these bonds generally increases with the polarizability of the halogen, making bromine a stronger halogen bond donor than chlorine. acs.org

Table 2: Expected Intermolecular Interactions in Derivatives of this compound

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bond | C-Br | Carbonyl Oxygen (O=C) | Strong directional interaction influencing crystal packing. |

| Halogen Bond | C-Cl | Carbonyl Oxygen (O=C) | Weaker than C-Br···O but still a significant directional force. |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to the stabilization of the crystal lattice through aromatic interactions. |

| C-H···O Hydrogen Bond | Methyl C-H | Carbonyl Oxygen (O=C) | Weak hydrogen bonds that contribute to the overall cohesive energy of the crystal. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to inspect the intrinsic properties of 1-acetoxy-3-bromo-4-chlorobenzene at the atomic level. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of electronic distribution, molecular orbital energies, and potential energy surfaces, which are critical for understanding its chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium-sized molecules like this compound. DFT methods are instrumental in predicting a wide array of molecular properties, from geometric parameters to reactivity indices. For substituted benzenes, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven effective in elucidating substituent effects on the aromatic system. tsijournals.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. tsijournals.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the acetoxy group, reflecting the electron-donating nature of these moieties through resonance. Conversely, the LUMO is anticipated to be distributed across the aromatic ring and influenced by the electron-withdrawing halogen substituents. The interplay of the electron-donating acetoxy group and the inductively withdrawing, yet resonance-donating, halogen atoms will fine-tune the energies of these frontier orbitals.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Table 1: Calculated Global Reactivity Descriptors for a Representative Substituted Benzene

| Descriptor | Formula | Typical Value (eV) for a Halogenated Phenolic Derivative |

| Ionization Potential (I) | I ≈ -EHOMO | 8.5 - 9.5 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.0 - 2.0 |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.2 - 4.2 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.7 - 5.7 |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | 2.5 - 4.0 |

Note: The values presented are illustrative and based on DFT calculations for structurally similar molecules. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. The MESP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (blue) are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MESP map would likely show significant negative potential around the carbonyl oxygen of the acetoxy group, making it a primary site for interaction with electrophiles or hydrogen bond donors. The aromatic ring would exhibit a more complex potential landscape, with the ortho and para positions relative to the acetoxy group being more electron-rich due to resonance effects, despite the deactivating inductive effects of the halogens. The hydrogen atoms of the methyl group in the acetoxy moiety would display positive potential.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation barriers. For this compound, a key reaction type is electrophilic aromatic substitution. The substituents on the benzene ring will direct incoming electrophiles to specific positions. The acetoxy group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating.

Theoretical studies on electrophilic substitution on halobenzenes show that the reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, known as a Wheland intermediate or sigma complex. masterorganicchemistry.com The first step, the attack of the electrophile on the aromatic ring, is typically the rate-determining step due to the disruption of aromaticity. masterorganicchemistry.com Computational modeling can determine the relative energies of the transition states leading to substitution at different positions on the ring, thereby predicting the regioselectivity of the reaction. For instance, calculations can quantify why substitution occurs preferentially at the positions ortho and para to the acetoxy group.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for characterizing electronic structure. wikipedia.org Methods such as Hartree-Fock (HF), followed by post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2, MP3, etc.) and Configuration Interaction (CI), can provide very accurate descriptions of the electronic wave function and energies.

For substituted benzenes, ab initio calculations have been used to study ground-state properties such as orbital energies, charge distributions, and dipole moments. ias.ac.in These high-level calculations can confirm and refine the trends observed with DFT methods. For example, ab initio studies on fluorobenzenes have shown that while the highest occupied and lowest unoccupied molecular orbitals are of π-symmetry, there is a significant intermingling of σ and π orbitals, a detail that is crucial for a complete understanding of the molecule's electronic behavior. ias.ac.in Such calculations for this compound would provide a benchmark for its electronic properties.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules and their interactions with the surrounding environment. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations can be employed to study its conformational flexibility, particularly the rotation around the C-O bond of the ester group, and its interactions in a solvent. Simulations of similar molecules, such as aryl esters in lipid bilayers or aqueous solutions, have provided insights into their orientation and mobility within different phases. nih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal information about its solvation shell, diffusion characteristics, and the dynamics of its intermolecular interactions, such as hydrogen bonding with solvent molecules. These simulations are crucial for understanding how the molecule behaves in a realistic chemical setting, which is often a prelude to its biological or material application. For instance, simulations of poly(beta-amino ester)s have been used to understand their molecular organization in nanoparticle formation. nih.gov

Conformational Flexibility of Functionalized Aromatic Systems

The conformational flexibility of this compound is primarily dictated by the rotational freedom of the acetoxy group relative to the plane of the benzene ring. Theoretical studies on similar molecules, such as phenyl acetate (B1210297), reveal the energetic landscape associated with this rotation. The orientation of the acetoxy group is crucial as it influences the molecule's dipole moment, steric interactions, and potential intermolecular bonding.

In phenyl acetate, the rotation of the CH₃COO group with respect to the phenyl ring is a key large-amplitude motion. mdpi.com The potential energy surface for this rotation is characterized by specific minima and rotational barriers. For instance, the barrier to convert between certain conformational isomers can be significant, influencing the population of each conformer at a given temperature. mdpi.com The substitution of the phenyl ring with bromo and chloro atoms in this compound is expected to modulate these rotational barriers. The steric hindrance and electronic effects introduced by the halogen atoms can either raise or lower the energy of the transition states for rotation, thereby affecting the conformational preferences.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping these potential energy surfaces. By calculating the energy of the molecule at various dihedral angles of the acetoxy group, a detailed rotational profile can be constructed. For example, studies on para-substituted anilines and phenols have shown that electron-withdrawing substituents tend to increase the rotational barrier around the phenyl-heteroatom bond. researchgate.net Given that bromine and chlorine are electron-withdrawing groups, a similar effect might be anticipated for the C-O bond connecting the acetoxy group to the benzene ring in this compound.

The interplay of steric and electronic effects is complex. While the halogens increase the steric bulk, their electronic influence can alter the bond lengths and angles within the acetoxy group and the aromatic ring. Theoretical investigations on halogen-substituted thiourea (B124793) derivatives have demonstrated that bromo and chloro substituents can lead to different stable conformations compared to unsubstituted or fluoro-substituted analogues. acs.orgnih.gov This highlights the nuanced role of halogen substitution in determining molecular conformation.

A hypothetical rotational energy profile for the acetoxy group in this compound, based on data from related compounds, can be illustrated in the following table. The dihedral angle would define the rotation of the C-O-C=O plane relative to the benzene ring.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 1.0 |

| 60 | 0.0 |

| 90 | 1.5 |

| 120 | 0.5 |

| 150 | 2.0 |

| 180 | 3.0 |

This table is illustrative and based on general findings for substituted phenyl acetates. Specific values for this compound would require dedicated computational studies.

Solvation Effects on Reactivity and Stability

The chemical reactivity and stability of this compound are significantly influenced by the surrounding solvent medium. Solvation effects can alter the electronic structure of the molecule, stabilize or destabilize transition states, and consequently affect reaction rates and equilibria. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed in computational chemistry to simulate the presence of a solvent. smf.mx

The reactivity of halogenated aromatic compounds can be understood by examining their frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces. The presence of electron-withdrawing bromo and chloro substituents is expected to lower the energy of both the HOMO and LUMO, potentially making the molecule more susceptible to nucleophilic attack. Solvation can further modulate these orbital energies. For instance, studies on substituted nitrobenzenes have shown that the energy gap between the HOMO and LUMO is related to the nature of the substituents and can be influenced by the solvent. smf.mx

The stability of this compound in different solvents will depend on the solvent's polarity and its ability to engage in specific interactions, such as hydrogen bonding. Polar solvents are expected to stabilize the ground state of this polar molecule. However, the effect on reactivity is more complex. If a reaction involving this compound proceeds through a more polar transition state, a polar solvent would lower the activation energy and accelerate the reaction. Conversely, if the transition state is less polar than the reactant, a polar solvent would decrease the reaction rate. The hydrolysis of phosphate (B84403) esters, for example, shows a dramatic rate acceleration in less polar solvents, which is attributed to the desolvation of the ground state. nih.gov

Computational studies can provide quantitative estimates of solvation energies and their impact on reactivity. By calculating the energies of the reactant, transition state, and products in the gas phase and in different solvents, the activation energy and reaction energy profiles in solution can be determined. A study on 3-halogenated pyridines demonstrated that while molecular parameters are only slightly influenced by solvent polarity, vibrational frequencies and other chemical properties can be seriously affected. researchgate.net

The following table illustrates hypothetical solvation free energies for this compound in various solvents, which would be indicative of its relative stability in these media.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Gas Phase | 1.0 | 0.0 |

| Toluene | 2.4 | -3.2 |

| Chloroform | 4.8 | -5.1 |

| Ethanol | 24.6 | -8.7 |

| Water | 78.4 | -10.5 |

This table is illustrative. The actual values would depend on the specific computational model and parameters used.

Reactivity and Mechanistic Studies

Investigation of Reaction Mechanisms with Specific Reagents

Role of Substituent Effects (Inductive vs. Resonance) on Reactivity

The reactivity of the benzene (B151609) ring in 1-acetoxy-3-bromo-4-chlorobenzene is modulated by a combination of inductive and resonance effects from the acetoxy, bromo, and chloro groups. lumenlearning.comlibretexts.org

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. All three substituents are more electronegative than carbon, and thus exert an electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from it. libretexts.org

Resonance Effect (R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the benzene ring. The oxygen of the acetoxy group and the halogens (bromine and chlorine) possess lone pairs that can be donated to the ring (+R effect). libretexts.org

Analysis of Substituents:

Acetoxy Group (-OCOCH₃): The acetoxy group is a moderately activating group. The ether oxygen atom can donate a lone pair of electrons to the ring via resonance (+R), which increases the electron density at the ortho and para positions. This resonance effect outweighs its electron-withdrawing inductive effect (-I). However, the resonance donation is somewhat attenuated by the cross-conjugation with the adjacent carbonyl group, making it a weaker activator than a hydroxyl (-OH) or alkoxy (-OR) group. pressbooks.pub

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| Acetoxy (-OCOCH₃) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para-Directing |

| Bromo (-Br) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para-Directing |

| Chloro (-Cl) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para-Directing |

Stereochemical Aspects of Reactions Involving the Aromatic Ring

The term "stereochemical" in this context primarily refers to the regioselectivity, or the direction of substitution, on the aromatic ring. The positions of the existing substituents guide any new substituent to a specific location. In this compound, the available positions for substitution are C2, C5, and C6.

The directing effects are as follows:

1-Acetoxy group: Directs ortho (C2, C6) and para. The para position (C4) is already occupied by chlorine.

3-Bromo group: Directs ortho (C2, C4) and para (C6). The C4 position is occupied.

4-Chloro group: Directs ortho (C3, C5) and para (C1). Both positions are occupied.

Considering these influences:

Position C2: Is ortho to the activating acetoxy group and ortho to the deactivating bromo group. This position is strongly favored.

Position C6: Is ortho to the activating acetoxy group and para to the deactivating bromo group. This position is also strongly favored.

Position C5: Is meta to the acetoxy group and ortho to the chloro group. This position is generally disfavored due to being meta to the strongest activating group.

The final product distribution in a reaction like nitration or halogenation would depend on the balance between the powerful directing effect of the acetoxy group towards C2 and C6, and steric hindrance. libretexts.org The bulky bromine atom at C3 might sterically hinder attack at the C2 position to some extent, potentially favoring substitution at C6.

Photochemical Transformations of Halogenated Aromatic Acetates

Halogenated aromatic acetates, upon absorption of ultraviolet light, can undergo significant chemical changes. rsc.org These transformations are initiated by the electronic excitation of the molecule, which can lead to the cleavage of its weakest bonds. rsc.org

Photoinduced Cleavage of C-Halogen and Acetate (B1210297) Bonds

The energy provided by photons can be sufficient to induce the homolytic cleavage of covalent bonds within the this compound molecule.

C-Halogen Bond Cleavage: The carbon-halogen bonds are often the most photolabile sites in haloaromatic compounds. The bond dissociation energy for a C-Br bond in an aromatic ring is lower than that for a C-Cl bond. Therefore, upon irradiation, the selective cleavage of the C-Br bond is expected to be the primary photochemical event. bibliotekanauki.pl This process results in the formation of an aryl radical and a bromine radical. youtube.comresearchgate.net

Acetate Bond Cleavage: The bonds within the acetate group (C-O and C=O) are generally stronger and less susceptible to direct photolytic cleavage than the C-Br bond. nih.gov However, photo-Fries rearrangement is a known photochemical reaction for aromatic esters, which involves cleavage of the ester's C-O bond and subsequent rearrangement.

| Bond | Typical Bond Dissociation Energy (kJ/mol) | Likely Photochemical Fate |

|---|---|---|

| Aryl C-Br | ~335 | High probability of cleavage |

| Aryl C-Cl | ~397 | Lower probability of cleavage |

| Aryl C-O (Ester) | ~420 | Possible cleavage (e.g., rearrangement) |

Note: Values are approximate for aryl bonds and can vary based on molecular structure.

Formation of Radical and Cation Intermediates

Photochemical reactions of haloaromatics predominantly proceed through radical intermediates. researchgate.netnih.gov

Radical Intermediates: The primary photochemical step is the homolysis of the C-Br bond, generating a 2-chloro-5-acetoxyphenyl radical and a bromine atom (Br•). youtube.com These highly reactive radical intermediates can then engage in a variety of secondary reactions, such as abstracting hydrogen atoms from the solvent, reacting with other molecules, or participating in cyclization processes. libretexts.org

Cation Intermediates: While less common, the formation of cation intermediates can occur. This might happen through photoionization (ejection of an electron) or through sensitized photolysis where an excited sensitizer (B1316253) molecule oxidizes the haloaromatic compound, leading to a radical cation. mdpi.com

Cyclization and Rearrangement Processes

The reactive intermediates formed during photolysis can undergo intramolecular reactions to form new cyclic structures or rearrange to more stable isomers.

Cyclization: Intramolecular cyclization could theoretically occur if a radical formed on the ring attacks another part of the molecule. However, for a simple monosubstituted ring system like this, intermolecular reactions such as dimerization to form biphenyl (B1667301) derivatives are more probable. Photochemical cyclizations are more common in systems with extended conjugation, like stilbenes (the Mallory reaction), or specifically designed precursors. nih.govresearchgate.net Bergman cyclization is another type of photochemical cyclization, but it applies to enediyne systems. researchgate.net

Rearrangement: The photo-Fries rearrangement is a characteristic reaction of aromatic esters like phenyl acetate. Upon UV irradiation, the acetyl group can migrate from the phenolic oxygen to the ortho and para positions of the ring, forming hydroxyacetophenone isomers. For this compound, this rearrangement would involve cleavage of the C1-O bond, followed by the migration of the acetyl radical to the C2 or C6 positions of the resulting phenoxyl radical. This would compete with the more facile C-Br bond cleavage.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of this compound is dictated by the interplay of its constituent functional groups: the acetoxy group, the bromine atom, and the chlorine atom, all attached to a benzene ring. The redox processes for this compound will involve both the reduction of the carbon-halogen bonds and the oxidation of the acetoxy-substituted aromatic system.

Oxidative and Reductive Pathways of Halogenated Acetoxybenzenes

The electrochemical profile of halogenated acetoxybenzenes is characterized by distinct oxidative and reductive pathways, influenced by the nature and position of the halogen substituents and the acetoxy group.

Oxidative Pathways:

The oxidation of the acetoxybenzene moiety is expected to proceed via the formation of a radical cation. The stability of this intermediate, and therefore the oxidation potential, is influenced by the electronic effects of the substituents. The acetoxy group, being an electron-donating group through resonance, facilitates oxidation by stabilizing the resulting positive charge on the aromatic ring. Conversely, the halogen atoms (bromine and chlorine) are electron-withdrawing through induction, which would generally make oxidation more difficult, leading to a higher oxidation potential compared to unsubstituted phenyl acetate.

The initial step in the anodic oxidation of a compound like this compound would be the removal of an electron from the π-system of the benzene ring to form a radical cation. Subsequent reactions of this reactive intermediate could involve pathways such as cleavage of the ester C-O bond or reactions with the solvent or supporting electrolyte. The precise mechanism and final products would depend on the experimental conditions, including the solvent, electrolyte, and electrode material.

Reductive Pathways:

The reductive electrochemistry of this compound will be dominated by the sequential cleavage of the carbon-halogen bonds. It is a well-established principle in the electrochemistry of aryl halides that the ease of reduction follows the order C-I > C-Br > C-Cl > C-F. This trend is attributed to the decreasing bond strength and increasing accessibility of the σ* antibonding orbital of the carbon-halogen bond as one moves down the halogen group.

Therefore, for this compound, the first reductive step is anticipated to be the cleavage of the carbon-bromine (C-Br) bond, which is weaker than the carbon-chlorine (C-Cl) bond. This process would occur at a less negative potential than the reduction of the C-Cl bond. The mechanism for the reductive cleavage of aryl halides typically involves the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the molecule, which has significant σ* character localized on the C-X bond. This leads to the formation of a transient radical anion that rapidly dissociates to yield an aryl radical and a halide anion.

Following the initial C-Br bond cleavage, the resulting 3-acetoxy-4-chlorophenyl radical could then undergo further reduction at a more negative potential to cleave the C-Cl bond. Alternatively, the radical could abstract a hydrogen atom from the solvent to form 1-acetoxy-4-chlorobenzene. The specific pathway would be dependent on the applied potential and the reaction medium.

Due to the absence of experimental data, a definitive data table cannot be constructed. However, based on the principles outlined above, a hypothetical representation of the expected electrochemical behavior is presented below.

Hypothetical Electrochemical Data for this compound

| Process | Expected Potential Range (vs. a standard reference electrode) | Notes |

| Oxidation | ||

| Formation of Radical Cation | More positive than phenyl acetate | The electron-withdrawing halogens increase the oxidation potential. |

| Reduction | ||

| C-Br Bond Cleavage | Less negative than the corresponding dichlorobenzene | The C-Br bond is more easily reduced than the C-Cl bond. |

| C-Cl Bond Cleavage | More negative than C-Br cleavage | The C-Cl bond is stronger and requires a higher potential for reduction. |

It is crucial to emphasize that these are predicted trends, and empirical studies are necessary to determine the precise electrochemical parameters for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Complex Molecular Scaffolds

The strategic placement of three distinct functional groups on the benzene (B151609) ring of 1-acetoxy-3-bromo-4-chlorobenzene makes it an ideal starting material for the synthesis of elaborate molecular frameworks. The bromine atom, being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the chlorine atom, allows for selective functionalization. Furthermore, the acetoxy group can be readily hydrolyzed to a phenol (B47542), opening up another avenue for diverse chemical transformations.

Synthesis of Privileged Heterocyclic and Aromatic Scaffolds

While direct literature on the use of this compound in the synthesis of privileged heterocyclic and aromatic scaffolds is not extensively documented, its precursor, 3-bromo-4-chlorophenol (B78916), is known to be a valuable starting material. guidechem.comchemicalbook.com The principles of cross-coupling and condensation reactions applicable to this precursor can be logically extended to its acetylated form.

The bromine atom at the 3-position serves as a versatile handle for introducing a wide array of substituents through well-established methodologies like Suzuki, Heck, and Sonogashira cross-coupling reactions. researchgate.netyoutube.com For instance, a Suzuki coupling with an appropriate boronic acid could yield a biaryl system, a common motif in many biologically active molecules and functional materials.

The subsequent hydrolysis of the acetoxy group to a phenol provides a site for etherification or for directing further electrophilic substitution reactions. This phenolic hydroxyl group is also a key component in the synthesis of various oxygen-containing heterocycles, such as benzofurans and benzoxazines.

Table 1: Potential Cross-Coupling Reactions for Scaffold Synthesis

| Coupling Reaction | Reagent | Potential Product Scaffold |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Biaryl |

| Heck Coupling | Alkene | Stilbene |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne |

Building Block for Oligomers and Polymers with Specific Functionality

The difunctional nature of this compound, particularly after hydrolysis to 3-bromo-4-chlorophenol, makes it a prime candidate for the synthesis of functional oligomers and polymers. chemicalbook.com The phenolic hydroxyl group can participate in polycondensation or polyetherification reactions, while the bromine atom can be used for post-polymerization functionalization.

For example, polymerization of the corresponding phenoxide with a suitable dielectrophile could lead to the formation of poly(arylene ether)s. The bromine atoms along the polymer backbone would then be available for subsequent modification, allowing for the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and optoelectronic characteristics. This approach is analogous to the post-functionalization of bromo-substituted ether-linked polymers via Ullman coupling reactions to introduce new functionalities.

Functionalization for Late-Stage Derivatization

Late-stage functionalization, the introduction of chemical moieties into a complex molecule at a late step in its synthesis, is a powerful strategy in drug discovery and materials science. The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature that can be exploited for selective late-stage derivatization.

The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for the selective introduction of a functional group at the position of the bromine atom, leaving the chlorine atom intact for potential subsequent transformations under more forcing reaction conditions. This stepwise functionalization provides a route to tri- and tetra-substituted benzene derivatives with a high degree of control over the substitution pattern.

A study on the regioselective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate via a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction highlights the feasibility of such selective transformations on related structures. nih.gov

Catalytic Activity and Ligand Design for Metal-Mediated Reactions

There is currently no direct evidence in the scientific literature to suggest that this compound itself possesses catalytic activity or has been extensively used as a ligand component for metal-mediated reactions. However, its structural motifs are present in more complex molecules that do serve as ligands.

The synthesis of phosphine (B1218219) ligands, for example, often involves the reaction of a lithiated arene with a chlorophosphine. In principle, this compound could be selectively lithiated at the bromine position and then reacted with a suitable chlorophosphine to generate a novel phosphine ligand. The presence of the chloro and acetoxy substituents could modulate the electronic properties of the resulting ligand, which in turn could influence the outcome of a metal-catalyzed reaction.

Green Chemistry and Sustainable Synthesis Considerations

Development of More Sustainable Synthetic Routes

The traditional synthesis of aryl acetates, including 1-Acetoxy-3-bromo-4-chlorobenzene, often involves the use of stoichiometric reagents, hazardous solvents, and energy-intensive conditions. In an effort to align with the principles of green chemistry, researchers are actively developing more sustainable alternatives.

Catalysis with Earth-Abundant Metals

The reliance on precious metal catalysts, such as palladium, in organic synthesis presents challenges related to cost, toxicity, and resource depletion. Consequently, a significant research focus has been the replacement of these metals with earth-abundant alternatives like iron, copper, and nickel.

While specific studies on the use of earth-abundant metal catalysts for the direct synthesis of this compound are not extensively documented in publicly available literature, the acetylation of structurally similar phenols using such catalysts provides valuable insights. For instance, nickel chloride (NiCl₂) has been demonstrated as an effective catalyst for the acetylation of phenols with acetic anhydride (B1165640) under solvent-free conditions. This suggests a potential pathway for the sustainable synthesis of the target compound.

Furthermore, vanadyl sulfate (B86663) (VOSO₄), another catalyst derived from an earth-abundant metal, has been successfully employed for the O-acetylation of various phenols in the absence of a solvent. nih.gov These examples highlight the potential for developing a catalytic system for the acetylation of 3-bromo-4-chlorophenol (B78916) using catalysts that are both cost-effective and environmentally friendly.

Table 1: Examples of Earth-Abundant Metal-Catalyzed Acetylation of Phenols

| Catalyst | Substrate | Acetylating Agent | Conditions | Yield | Reference |

| NiCl₂ | Phenols | Acetic Anhydride | Solvent-free | High | Generic Research |

| VOSO₄ | Thymol | Acetic Anhydride | Solvent-free, rt, 24h | 80% | nih.gov |

This table presents data from studies on phenol (B47542) acetylation as a proxy for the potential synthesis of this compound.

Solvent-Free or Aqueous Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. To this end, developing solvent-free or aqueous reaction conditions is a primary goal.

Encouragingly, research has demonstrated the feasibility of solvent-free and catalyst-free acetylation of various substituted phenols. A study on the acetylation of a range of phenols, including 3-bromophenol, with acetic anhydride reported near-quantitative conversion to the corresponding acetates under these conditions. mdpi.com This suggests that the synthesis of this compound from 3-bromo-4-chlorophenol could potentially be achieved without the need for a solvent, significantly improving the greenness of the process.

The reaction is typically carried out by simply mixing the phenol with a slight excess of acetic anhydride and heating the mixture. The absence of a solvent simplifies the work-up procedure and reduces waste generation.

Alternatively, conducting reactions in water is another highly desirable green approach. While specific examples for the aqueous synthesis of this compound are scarce, the use of phase-transfer catalysts (PTC) has enabled the efficient O-acylation of phenols with acyl chlorides in a biphasic system with aqueous sodium hydroxide. lew.ro This method offers the advantages of using water as a solvent and often proceeds with high yields and selectivity.

Atom Economy and Waste Minimization in Synthetic Processes

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. chemrxiv.org A higher atom economy signifies a more sustainable process with less waste generation.

The acetylation of 3-bromo-4-chlorophenol with acetic anhydride to produce this compound is an example of a reaction with inherently good atom economy. The reaction proceeds as follows:

C₆H₄BrClO + (CH₃CO)₂O → C₈H₆BrClO₂ + CH₃COOH

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-4-chlorophenol | C₆H₄BrClO | 207.45 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| Product | ||

| This compound | C₈H₆BrClO₂ | 249.49 |

| By-product | ||

| Acetic Acid | C₂H₄O₂ | 60.05 |

The atom economy can be calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In this case:

Atom Economy (%) = (249.49 / (207.45 + 102.09)) x 100 ≈ 80.6%

Future Research Directions and Unresolved Challenges

Development of Highly Regioselective and Stereoselective Synthetic Methods

A primary challenge in the chemistry of 1-Acetoxy-3-bromo-4-chlorobenzene lies in the development of synthetic routes that are both highly regioselective and efficient. The 1,3,4-substitution pattern is not straightforward to achieve, and existing methods often result in isomeric mixtures, requiring tedious purification.

A promising, albeit yet to be fully explored, avenue for the regiocontrolled synthesis of this compound could commence with the synthesis of 3-bromo-4-chlorophenol (B78916). This intermediate can be synthesized through various strategies, although achieving high regioselectivity remains a hurdle. One potential route involves the electrophilic bromination of 4-chlorophenol. However, this reaction can lead to a mixture of ortho- and para-brominated products. Ammonium salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have shown promise for ortho-selective halogenation of phenols, a strategy that could be adapted for this synthesis. scientificupdate.com Once the desired 3-bromo-4-chlorophenol is obtained, a simple acetylation reaction with acetic anhydride (B1165640) or acetyl chloride can yield the final product, this compound. ontosight.ai

Another sophisticated approach that warrants investigation is the use of directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.org This strategy utilizes a directing group to selectively deprotonate the ortho position, which can then be quenched with an electrophile. For instance, starting with 4-chlorophenyl acetate (B1210297), the acetoxy group could potentially direct the metalation to the C3 position. Subsequent bromination of the resulting aryllithium or related organometallic species would install the bromine atom with high regioselectivity. The success of this approach would depend on the directing ability of the acetoxy group in the presence of the deactivating chloro substituent.

The development of these and other novel synthetic strategies is crucial for making this compound and its derivatives more accessible for further research and potential applications.

Table 1: Potential Regioselective Synthetic Strategies for this compound

| Starting Material | Key Transformation | Reagents (Proposed) | Expected Product | Key Challenge |

| 4-Chlorophenol | Electrophilic Bromination | N-Bromosuccinimide (NBS), catalyst | 3-Bromo-4-chlorophenol | Controlling regioselectivity to favor the desired isomer over other brominated products. |

| 4-Chlorophenyl acetate | Directed ortho-Metalation | n-Butyllithium, then Br₂ | This compound | Overcoming the deactivating effect of the chlorine atom and potential side reactions. |

| 3-Bromo-4-chlorophenol | Acetylation | Acetic anhydride, pyridine (B92270) | This compound | Ensuring complete conversion without side reactions. ontosight.ai |

Exploration of Novel Reactivity Patterns and Transformations

The unique arrangement of an electron-donating acetoxy group and two electron-withdrawing halogens on the aromatic ring of this compound suggests a rich and underexplored reactivity profile. The interplay between these substituents could give rise to novel chemical transformations.